molecular formula C16H17NO3S2 B2706318 Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate CAS No. 896339-74-5

Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate

Cat. No.: B2706318
CAS No.: 896339-74-5
M. Wt: 335.44
InChI Key: ALCXIPUCSTUFNI-UHFFFAOYSA-N
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Description

“Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate” is a derivative of thiophene, which is a very important class of heterocyclic compounds . Thiophene and its derivatives have diverse applications in medicinal chemistry and material science . They are known to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene and its derivatives are known to exhibit a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Chemical Properties

  • Thiophene Derivatives Synthesis: Studies have demonstrated the synthesis of various thiophene derivatives, highlighting methodologies that could be relevant for synthesizing or manipulating Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate. For instance, the synthesis of ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate via a Gewald reaction indicates the versatility of thiophene chemistry in producing bioactive compounds with potential antimicrobial activities (Abu‐Hashem et al., 2011).
  • Polymer Solar Cells: A wide-bandgap polymer incorporating a methyl thiophene carboxylate unit has been synthesized for use in polymer solar cells (PSCs), demonstrating the role of thiophene derivatives in enhancing the efficiency and stability of PSCs (Park et al., 2017).

Applications in Materials Science

  • Luminescent Materials: Thiophene-based compounds have been used to create luminescent materials, indicating potential applications in optoelectronic devices. A study described the synthesis of blue luminescent symmetrical terthiophenes, showcasing the applicability of thiophene derivatives in creating materials with specific optical properties (Teiber & Müller, 2012).

Potential Biomedical Applications

  • Antiproliferative Activity: Novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines. This suggests the potential of structurally similar compounds, like this compound, in contributing to the development of new anticancer agents (Ghorab et al., 2013).

Future Directions

The future directions for “Ethyl 3-methyl-5-(3-(methylthio)benzamido)thiophene-2-carboxylate” could involve further exploration of its therapeutic properties and potential applications in medicinal chemistry and material science . It could also involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

ethyl 3-methyl-5-[(3-methylsulfanylbenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-4-20-16(19)14-10(2)8-13(22-14)17-15(18)11-6-5-7-12(9-11)21-3/h5-9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXIPUCSTUFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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